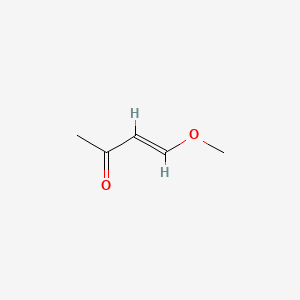

4-Methoxy-3-buten-2-one

Description

Contextualization within α,β-Unsaturated Carbonyl Compounds

4-Methoxy-3-buten-2-one (B155257) belongs to the class of α,β-unsaturated carbonyl compounds. wikipedia.org This class is defined by the general structure (O=CR)−Cα=Cβ−R, where a carbonyl group is conjugated with a carbon-carbon double bond. wikipedia.orgslideshare.net This conjugation gives rise to unique reactivity. While the carbonyl group is an electron-withdrawing group that deactivates the double bond towards electrophilic attack, it simultaneously activates the β-carbon for nucleophilic attack. uobabylon.edu.iq This vinylogous reactivity is a hallmark of α,β-unsaturated carbonyl compounds. wikipedia.org

The presence of both an alkene and a ketone functional group in this compound allows for a variety of chemical transformations. pressbooks.pub The resonance structures of α,β-unsaturated carbonyl compounds indicate that both the carbonyl carbon and the β-carbon have a partial positive charge, making them susceptible to nucleophilic attack. pressbooks.pub

Significance in Contemporary Organic Synthesis and Chemical Transformations

This compound serves as a valuable four-carbon synthon in a multitude of organic reactions. chemicalbook.com Its utility stems from the array of reactions it can participate in, making it a versatile intermediate for constructing complex molecular architectures.

One of its most notable applications is as a precursor to Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene), a highly reactive and electron-rich diene widely used in Diels-Alder reactions. chemicalbook.comthermofisher.comchemeurope.com The synthesis of Danishefsky's diene involves the reaction of this compound with trimethylsilyl (B98337) chloride in the presence of zinc chloride and triethylamine. chemeurope.comorgsyn.org

Furthermore, this compound is employed in various other significant transformations:

Michael Addition: It acts as a Michael acceptor, undergoing conjugate addition reactions. For instance, it participates in zinc triflate-catalyzed Mukaiyama-Michael reactions to produce functionalized 3-keto-2-diazoalkanoates. sigmaaldrich.comscientificlabs.co.uk It also reacts with poorly nucleophilic aromatic amines, such as nitroanilines and chloroanilines, to form (Z)-enaminones, with water being an effective solvent to enhance the reaction rate. rsc.org

Diels-Alder Reactions: It can function as a dienophile in Diels-Alder reactions, contributing to the formation of six-membered rings. chemicalbook.comsmolecule.com

Synthesis of Heterocycles: The compound is a key reactant in the synthesis of various heterocyclic compounds, including hydroisoquinoline derivatives and pyrimidinones. chemicalbook.comscbt.com

Nazarov Cyclization: While not a direct participant in the classical sense, derivatives of this compound are utilized in Nazarov cyclization reactions, which are electrocyclic reactions used to synthesize cyclopentenones. organic-chemistry.orgacs.org

Total Synthesis: It has been used as a starting material in the enantioselective total synthesis of natural products like (-)-epibatidine. sigmaaldrich.comscientificlabs.co.uk

Isomeric Considerations: (E)- and (Z)-Stereoisomers of this compound

This compound exists as two stereoisomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. These isomers have distinct spatial arrangements of their substituent groups, which can influence their physical and chemical properties.

The (E)-isomer , also referred to as trans-4-methoxy-3-buten-2-one, is characterized by the methoxy (B1213986) and acetyl groups being on opposite sides of the double bond. Its IUPAC name is (E)-4-methoxybut-3-en-2-one. nih.gov

The (Z)-isomer , on the other hand, has the higher priority groups on the same side of the double bond. Its formal IUPAC name is (Z)-4-methoxybut-3-en-2-one. nih.gov

The specific isomer used in a reaction can be critical. For example, trans-4-methoxy-3-buten-2-one is specified as the starting material for the synthesis of 1,3,5-triacetylbenzene. orgsyn.org The stereochemistry of the starting material can dictate the stereochemical outcome of the reaction product.

| Property | (E)-4-Methoxy-3-buten-2-one | (Z)-4-Methoxy-3-buten-2-one |

| Synonyms | trans-4-Methoxy-3-buten-2-one | cis-4-Methoxy-3-buten-2-one |

| CAS Number | 51731-17-0 sigmaaldrich.com | 4652-27-1 nih.gov |

| Molecular Formula | C₅H₈O₂ sigmaaldrich.com | C₅H₈O₂ nih.gov |

| Molecular Weight | 100.12 g/mol sigmaaldrich.com | 100.12 g/mol nih.gov |

| Boiling Point | 200 °C (lit.) sigmaaldrich.com | 200 °C (lit.) chemicalbook.com |

| Density | 0.982 g/mL at 25 °C (lit.) sigmaaldrich.com | 0.982 g/mL at 25 °C (lit.) chemicalbook.com |

| Refractive Index | n20/D 1.468 (lit.) sigmaaldrich.com | n20/D 1.468 (lit.) chemicalbook.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(E)-4-methoxybut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(6)3-4-7-2/h3-4H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLHEPHWWIDUSS-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308458 | |

| Record name | (3E)-4-Methoxy-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51731-17-0, 4652-27-1 | |

| Record name | (3E)-4-Methoxy-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51731-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-4-Methoxy-3-buten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051731170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E)-4-Methoxy-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-4-methoxy-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Methoxy 3 Buten 2 One

Established Synthetic Routes to 4-Methoxy-3-buten-2-one (B155257)

The synthesis of this compound can be effectively achieved through the transformation of specific precursor molecules. Key starting materials include acetylacetaldehyde dimethyl acetal (B89532) and 4-halo-3-buten-2-one intermediates, each involving distinct reaction pathways.

Synthesis from Precursor Molecules

A primary and well-documented route to this compound involves the use of acetylacetaldehyde dimethyl acetal, also known as 4,4-dimethoxy-2-butanone. This synthesis is a two-step process that begins with the formation of the acetal, followed by an elimination reaction.

The initial step is the synthesis of 4,4-dimethoxy-2-butanone. This is typically achieved through a Claisen-Schmidt condensation reaction between acetone and a formate ester, such as methyl formate or ethyl formate, in the presence of a strong base like sodium methoxide. This reaction forms the sodium salt of formylacetone (sodium enolate of butenone). The resulting intermediate is then subjected to an acid-catalyzed reaction with methanol to yield 4,4-dimethoxy-2-butanone. fishersci.com Sulfuric acid is commonly employed as the catalyst for this acetalization step. researchgate.net

The final step in this pathway is the conversion of 4,4-dimethoxy-2-butanone to this compound. This transformation is an elimination reaction where a molecule of methanol is removed from the precursor. This reaction is typically facilitated by acid catalysis. The process involves the protonation of one of the methoxy (B1213986) groups, followed by its departure as methanol and the formation of a double bond, yielding the desired α,β-unsaturated ketone. The reaction conditions, such as temperature and catalyst concentration, are crucial for optimizing the yield and minimizing side reactions.

Table 1: Synthesis of this compound from Acetylacetaldehyde Dimethyl Acetal

| Step | Reactants | Reagents/Catalysts | Product |

| 1 | Acetone, Methyl Formate | Sodium Methoxide | Sodium salt of formylacetone |

| 2 | Sodium salt of formylacetone, Methanol | Sulfuric Acid | 4,4-Dimethoxy-2-butanone |

| 3 | 4,4-Dimethoxy-2-butanone | Acid Catalyst | This compound |

An alternative synthetic approach utilizes 4-halo-3-buten-2-one intermediates, such as 4-chloro-3-buten-2-one. This method involves a nucleophilic substitution reaction where the halide is displaced by a methoxy group.

In this pathway, a 4-halo-3-buten-2-one, which can be synthesized from various methods, is treated with a source of methoxide ions, typically sodium methoxide in methanol. The methoxide ion acts as a nucleophile, attacking the carbon atom bonded to the halogen and displacing the halide ion to form the enol ether product, this compound. The stereochemistry of the starting halo-alkene can influence the isomeric composition of the final product. For instance, starting with (E)-4-chloro-3-buten-2-one would be expected to predominantly yield the (E)-isomer of the product. The efficiency of this reaction depends on factors such as the nature of the halogen (with iodide being a better leaving group than chloride), the solvent, and the reaction temperature.

Stereoselective Synthesis of (E)- and (Z)-4-Methoxy-3-buten-2-one Isomers

The presence of a carbon-carbon double bond in this compound gives rise to two geometric isomers: (E) and (Z). The spatial arrangement of the substituents around the double bond in these isomers leads to different physical and chemical properties, making their stereoselective synthesis and separation a significant aspect of its chemistry. The (E)-isomer, often referred to as trans-4-methoxy-3-buten-2-one, is generally the more stable and more commonly available form. sigmaaldrich.comscbt.com

Achieving control over the E/Z stereochemistry is a critical aspect of synthesizing this compound for specific applications. The thermodynamic stability generally favors the formation of the (E)-isomer, which has the bulkier groups on opposite sides of the double bond, minimizing steric strain.

Spectroscopic methods, particularly proton NMR (¹H NMR), are instrumental in distinguishing between the (E) and (Z) isomers. For the (E)-isomer, the vinylic protons exhibit a characteristic coupling constant (J value) of approximately 16 Hz, which is indicative of a trans relationship. In contrast, the (Z)-isomer would show a smaller coupling constant, typically in the range of 6-12 Hz.

While specific synthetic methods that exclusively produce the (Z)-isomer are less common, the E/Z ratio of the product can be influenced by the choice of synthetic route and reaction conditions. For instance, in the synthesis from 4-halo-3-buten-2-one, the stereochemistry of the starting material can direct the stereochemical outcome of the product. Furthermore, certain reaction conditions, such as the use of specific catalysts or solvents, could potentially alter the transition state energies for the formation of the two isomers, thereby influencing the product ratio.

Obtaining isomerically pure this compound often presents challenges. Synthetic methods typically yield a mixture of (E) and (Z) isomers, with the (E)-isomer usually predominating. Commercially available technical-grade this compound is often around 90% pure, necessitating further purification for applications requiring high isomeric purity. sigmaaldrich.com

Several techniques can be employed for the separation of these geometric isomers, leveraging their different physical properties.

Fractional Distillation: Due to potential differences in their boiling points, fractional distillation can be used to separate the (E) and (Z) isomers. However, this method can be energy-intensive and may not be effective if the boiling points are very close. google.com

Chromatography: Column chromatography is a common and effective method for isomer separation.

Standard Column Chromatography: Separation on a silica gel or alumina column using an appropriate eluent system can resolve the isomers based on their differential adsorption.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is a powerful tool for both analytical and preparative separation of E/Z isomers. nih.govhelsinki.fi

Silver Ion Chromatography: Impregnating the stationary phase (e.g., silica gel) with silver salts can enhance the separation of alkenes. The silver ions interact differently with the π-electrons of the double bonds of the (E) and (Z) isomers, leading to differential retention times. researchgate.net

The choice of separation method depends on the scale of the separation, the required purity, and the economic feasibility. For laboratory-scale purifications, chromatography is often the method of choice, while for industrial-scale production, distillation may be more practical despite its challenges.

Advanced Synthetic Protocols and Scalable Processes

Modern synthetic chemistry has moved towards more efficient, scalable, and environmentally benign processes. The production of this compound can benefit significantly from the application of advanced protocols such as continuous flow synthesis and green chemistry principles.

Continuous Flow Synthesis Applications

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater scalability. These benefits are particularly relevant for the synthesis of reactive intermediates like α,β-unsaturated ketones. While specific literature on the continuous flow synthesis of this compound is not abundant, the principles can be extrapolated from the synthesis of analogous 4-aryl-3-buten-2-ones. The Claisen-Schmidt condensation, a common method for forming α,β-unsaturated ketones, is well-suited for adaptation to flow systems.

The optimization of a continuous flow process is crucial for maximizing yield and minimizing reaction times. Key parameters that can be precisely controlled in a flow system include residence time, temperature, and reactant stoichiometry. A Design of Experiment (DoE) approach can be employed to systematically explore the reaction parameter space and identify optimal conditions. For a Claisen condensation reaction in a flow reactor, a central composite design (CCD) can be utilized to model the effects of variables on product yield.

For instance, in a related synthesis, the optimization of a Claisen condensation was performed, with the results modeled to understand the influence of each parameter.

Table 1: Design of Experiment (DoE) for a Continuous Flow Claisen Condensation This table is a representative example based on a similar chemical transformation and illustrates the optimization process.

| Run | Residence Time (min) | Temperature (°C) | Reactant Equivalents | Conversion (%) | Product Yield (%) |

| 1 | 2 | 20 | 1.0 | 88.1 | 83.6 |

| 2 | 2 | 20 | 1.4 | 93.9 | 90.1 |

| 3 | 2 | 40 | 1.0 | 85.9 | 81.2 |

| 4 | 2 | 40 | 1.4 | 91.9 | 88.5 |

| 5 | 8 | 20 | 1.0 | 91.5 | 86.0 |

| 6 | 8 | 20 | 1.4 | 93.7 | 88.9 |

| 7 | 8 | 40 | 1.0 | 86.7 | 82.2 |

| 8 | 8 | 40 | 1.4 | 92.8 | 88.6 |

| 9 | 5 | 30 | 1.2 | 99.8 | 97.0 |

The data from such experiments allow for the development of a statistical model to predict the optimal conditions for the synthesis of this compound.

Microreactors, with their small channel dimensions, offer exceptional control over reaction conditions. The high surface-area-to-volume ratio allows for rapid heating and cooling, making them ideal for managing exothermic reactions like the aldol condensation. The synthesis of this compound in a microreactor would involve pumping solutions of the reactants (e.g., acetone and a methoxy-substituted aldehyde precursor) through a temperature-controlled microchannel.

The optimization in a microreactor system focuses on similar parameters as in general flow chemistry but on a smaller scale. The precise control afforded by microreactors can lead to higher selectivity and yield by minimizing the formation of byproducts. For an aldol condensation in a microreactor, the following parameters would be critical for optimization:

Residence Time: Controlled by the flow rate and the reactor volume.

Temperature: Maintained precisely by the microreactor's heating system.

Molar Ratio of Reactants: Adjusted by the relative flow rates of the reactant streams.

A typical lab protocol for a similar aldol condensation in a microreactor suggests a parameter range that can be adapted for the synthesis of this compound. studylib.net

Table 2: Typical Parameter Ranges for Aldol Condensation in a Microreactor Adapted from a general protocol for aldol condensation in a flow microreactor. studylib.net

| Parameter | Minimum Value | Maximum Value |

| Residence Time (tR) | 1.0 min | 15 min |

| Molar Excess Ratio | 0.5 | 4.0 |

| Temperature (T) | 20°C | 60°C |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this can be achieved through the use of environmentally benign solvents and reaction conditions.

The use of water as a solvent in organic synthesis is a key aspect of green chemistry. "On-water" reactions, where insoluble organic reactants are vigorously stirred in an aqueous medium, can lead to significant rate enhancements. Research has shown that the reaction of poorly nucleophilic aromatic amines with trans-4-methoxy-3-buten-2-one is dramatically accelerated in water compared to organic solvents. researchgate.net This effect is attributed to the hydrophobic effect and the unique properties of water at the oil-water interface.

The efficiency of the reaction in water can be quantified by comparing the reaction rates in different solvents.

The choice of solvent can have a profound impact on the rate and selectivity of a reaction. In the context of the synthesis of this compound, the solvent can influence the equilibrium of the aldol condensation and the subsequent dehydration step.

A study on the reaction of trans-4-methoxy-3-buten-2-one with an aniline derivative demonstrated a significant rate enhancement when the reaction was performed "on water" compared to various organic solvents. researchgate.net

Table 3: Kinetic Data for the Reaction of trans-4-methoxy-3-buten-2-one in Various Solvents at 20°C Data from the reaction of trans-4-methoxy-3-buten-2-one with an aromatic amine. researchgate.net

| Solvent | Rate Constant (k, L/mol/h) | Rate Enhancement Factor (vs. DCM) |

| Dichloromethane (DCM) | 0.13 | 1 |

| Ethanol (B145695) (EtOH) | 0.05 | 0.38 |

| Water | 26 | 200 |

As the data indicates, performing the reaction in water leads to a 200-fold increase in the reaction rate compared to dichloromethane. researchgate.net This highlights the potential of "on-water" conditions as a green and efficient method for reactions involving this compound.

Mechanistic Investigations of 4 Methoxy 3 Buten 2 One Reactivity

Nucleophilic Addition Reactions

Nucleophilic addition is a principal mode of reaction for 4-methoxy-3-buten-2-one (B155257). As a Michael acceptor, it readily undergoes conjugate addition, where a nucleophile attacks the electron-deficient β-carbon of the conjugated system.

The Mukaiyama-Michael reaction is a specific type of conjugate addition that involves the reaction of a silyl enol ether with an α,β-unsaturated compound. In the case of this compound, this reaction provides an efficient route to synthesize more complex molecular structures.

Zinc triflate (Zn(OTf)₂) has been identified as an effective Lewis acid catalyst for promoting the Mukaiyama-Michael reaction involving trans-4-methoxy-3-buten-2-one. sigmaaldrich.comsigmaaldrich.com Lewis acids like Zn(OTf)₂ activate the α,β-unsaturated ketone by coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the conjugated system, making the β-carbon more susceptible to nucleophilic attack by the silyl enol ether. The mild nature of zinc triflate makes it a suitable catalyst for reactions involving sensitive functional groups. researchgate.net

The utility of the zinc triflate-catalyzed Mukaiyama-Michael reaction is demonstrated in the synthesis of functionalized 3-keto-2-diazoalkanoates. sigmaaldrich.comsigmaaldrich.com When trans-4-methoxy-3-buten-2-one is used as the Michael acceptor, it reacts with silyl enol ethers derived from diazoacetates, such as 3-TBSO-substituted vinyldiazoacetate, to yield these valuable synthetic intermediates. sigmaaldrich.comsigmaaldrich.com The reaction proceeds by the addition of the silyl enol ether to the β-position of the butenone, followed by the loss of the methoxy (B1213986) group and subsequent workup.

Table 1: Mukaiyama-Michael Reaction of trans-4-Methoxy-3-buten-2-one

| Michael Acceptor | Nucleophile | Catalyst | Product Class |

|---|

A key feature of this compound's reactivity is its ability to undergo conjugate addition followed by the elimination of the methoxy group. libretexts.org This two-step process is known as a conjugate addition-elimination reaction (or E1cB elimination).

The mechanism involves two main steps:

Conjugate Addition: A nucleophile attacks the β-carbon of the double bond, breaking the π-bond and forming an enolate intermediate.

Elimination: The enolate intermediate collapses, reforming the carbon-carbon double bond and expelling the methoxy group as a leaving group.

This pathway is particularly favorable because the methoxide ion is a relatively good leaving group, and the resulting product is a new, stable α,β-unsaturated system. This reactivity pattern allows this compound to act as a synthetic equivalent for acetylacetaldehyde in various transformations.

The reaction of this compound with primary or secondary amines, including aromatic amines, is a classic example of the conjugate addition-elimination pathway. This reaction is a widely used method for the synthesis of β-enaminones.

When this compound reacts with an aromatic amine (e.g., aniline or its derivatives), the amine nitrogen acts as the nucleophile. It adds to the β-carbon, leading to a zwitterionic or neutral intermediate, which then eliminates methanol. The resulting products are stable β-enaminones, which are versatile building blocks in organic synthesis. Spectroscopic and crystallographic studies have shown that these products typically exist predominantly as the (Z)-stereoisomer. researchgate.net The (Z)-configuration is stabilized by the formation of an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, creating a stable six-membered pseudo-ring.

Table 2: Formation of (Z)-Enaminones from this compound

| Reactant 1 | Reactant 2 (Aromatic Amine) | Key Reaction Steps | Product Type |

|---|---|---|---|

| This compound | Aniline | 1. Conjugate addition of amine | (Z)-4-(phenylamino)but-3-en-2-one |

Reactions with Aromatic Amines

Role of Water as a Rate-Enhancing Solvent

The use of water as a solvent has been shown to dramatically enhance the reaction rate of this compound in certain reactions. Specifically, in the reaction of trans-4-methoxy-3-buten-2-one with poorly nucleophilic aromatic amines (such as nitroanilines and chloroanilines) to form (Z)-enaminones, water acts as a significant rate-enhancing medium. Research has demonstrated that conducting this reaction "on water" leads to a 45 to 200-fold increase in the reaction rate compared to other media. This acceleration is attributed to the unique properties of water, including its high polarity and hydrogen-bonding capacity, which can stabilize transition states and facilitate the reaction pathway.

Cycloaddition Reactions

This compound participates in cycloaddition reactions, serving as a valuable building block in the synthesis of cyclic compounds.

This compound can function as a dienophile in Diels-Alder reactions, which are [4+2] cycloadditions that form six-membered rings. As an α,β-unsaturated ketone, its double bond is activated towards reaction with conjugated dienes.

Perhaps its most prominent role in this area is as a precursor for the synthesis of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene, famously known as Danishefsky's diene. This electron-rich diene is highly reactive in Diels-Alder reactions with various dienophiles, providing a reliable method for constructing functionalized six-membered rings.

Following a thorough review of available scientific literature, no specific examples or detailed research findings of this compound acting as a dipolarophile in 1,3-dipolar cycloaddition reactions could be located. While a study on the 1,3-dipolar cycloaddition of the related compound 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with nitrile oxides exists, this does not fall within the explicit scope of this article. researchgate.net

Oxidation and Degradation Mechanisms

The atmospheric fate of this compound is primarily determined by its reaction with atmospheric oxidants.

In the atmosphere, (E)-4-methoxy-3-buten-2-one is primarily degraded through oxidation initiated by hydroxyl (OH) radicals. The reaction proceeds mainly via the addition of the OH radical to the carbon-carbon double bond, leading to the formation of two possible hydroxyalkyl radicals.

Under atmospheric conditions, particularly in NOx-contaminated environments, these hydroxyalkyl radicals undergo further reactions. This degradation pathway leads to the formation of various smaller, oxygenated products. Identified products from these subsequent reactions include methyl formate, methyl glyoxal (B1671930), and 2-hydroxy-2-methoxyacetaldehyde. researchgate.net In addition, the formation of peroxyacetyl nitrate (B79036) (PAN), carbon dioxide, and a range of other organic nitrates has been observed. researchgate.net

The kinetics of the gas-phase reaction between (E)-4-methoxy-3-buten-2-one and OH radicals have been studied to determine its atmospheric lifetime and impact. The rate coefficients for this reaction have been determined both experimentally and through high-level ab initio calculations.

Theoretical calculations using Transition-State Theory have been employed to determine the rate coefficients over a temperature range of 180–360 K. researchgate.net Experimental studies at 298 K using the relative-rate technique have provided values that are in good agreement with the calculated room temperature rate coefficient. researchgate.net The methoxy group in this compound enhances its reactivity towards OH radicals when compared to methyl-substituted analogues like 3-penten-2-one.

Table 1: Rate Coefficients for the Reaction of (E)-4-Methoxy-3-buten-2-one with OH Radicals

| Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Method |

| 298 | 1.41 x 10⁻¹⁰ | Calculation |

| 180-360 | k = 2.00 x 10⁻¹³ x exp(1960.4/T) | Calculation |

Hydroxyl Radical (OH) Initiated Oxidation in Atmospheric Chemistry

Initial OH Addition to the Double Bond

The atmospheric degradation of (E)-4-methoxy-3-buten-2-one is primarily initiated by its reaction with hydroxyl (OH) radicals. acs.orgcopernicus.org This process is characteristic of unsaturated volatile organic compounds (VOCs) in the atmosphere. copernicus.org The reaction proceeds mainly through the electrophilic addition of the OH radical to the carbon-carbon double bond (>C═C<). acs.orgcopernicus.org Theoretical calculations have been performed to model this interaction, constructing potential energy diagrams to map the reaction mechanism. acs.org These models show the formation of pre-reaction complexes, stabilized by hydrogen bonding, before the OH radical adds to one of the carbon atoms of the double bond. acs.org The rate coefficient for the reaction of OH radicals with (E)-4-methoxy-3-buten-2-one has been determined to be (1.41 ± 0.11) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K and 1 atm. copernicus.org A theoretical calculation yielded a matching rate coefficient of 1.41 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, giving an estimated atmospheric lifetime for the compound of approximately 1.97 hours. acs.orgacs.org

Formation of Hydroxyalkyl Radicals

The addition of the OH radical across the double bond of (E)-4-methoxy-3-buten-2-one is not regioselective and leads to the formation of two possible hydroxyalkyl radical intermediates. acs.org Depending on which carbon of the former double bond the OH radical attacks, one of two radicals is formed:

Addition to C3: The OH radical adds to the carbon atom at position 3 (the carbon adjacent to the carbonyl group), resulting in the formation of the CH₃C(O)C•(OH)CH(OCH₃) radical.

Addition to C4: The OH radical adds to the carbon atom at position 4, leading to the formation of the CH₃C(O)CH(OH)C•H(OCH₃) radical.

Kinetic results from theoretical studies suggest that the reaction pathway predominantly leads to these two hydroxyalkyl radicals. acs.org

Secondary Reactions in NOx-Contaminated Environments

In atmospheric environments contaminated with nitrogen oxides (NOx), the hydroxyalkyl radicals formed from the initial OH addition undergo further rapid reactions. acs.org The carbon-centered radicals first react with molecular oxygen (O₂) to form peroxy radicals. These peroxy radicals can then react with nitric oxide (NO) to yield alkoxy radicals.

The subsequent fate of these alkoxy radicals is critical in determining the final oxidation products. acs.org They can undergo decomposition or react with nitrogen dioxide (NO₂). acs.org The decomposition of the two primary alkoxy radicals is a significant pathway that yields major products including methyl formate, methyl glyoxal, and 2-hydroxy-2-methoxyacetaldehyde, along with the formation of acetyl radicals (CH₃C(O)•). acs.org Alternatively, the alkoxy radicals can recombine with NO₂ to form stable alkyl nitrates. acs.org The formed acetyl radicals can undergo further oxidation and react with NO₂ to produce peroxyacetyl nitrate (PAN). acs.org

Identification and Quantification of Oxidation Products (e.g., Methyl Formate, Methyl Glyoxal, Peroxyacetyl Nitrate)

Experimental studies involving the OH radical-initiated oxidation of (E)-4-methoxy-3-buten-2-one in the presence of NOx have identified several key products. copernicus.org The primary oxidation products identified and quantified through methods such as in situ Fourier-transform infrared spectroscopy (FTIR) include methyl formate, methyl glyoxal, and peroxyacetyl nitrate (PAN). acs.orgcopernicus.org Theoretical calculations support the formation of these compounds, along with 2-hydroxy-2-methoxyacetaldehyde, carbon dioxide (CO₂), and various other nitrates. acs.orgacs.org

Table 1: Identified Products of OH-Initiated Oxidation of (E)-4-methoxy-3-buten-2-one

| Product Name | Chemical Formula | Notes |

|---|---|---|

| Methyl Formate | C₂H₄O₂ | Identified as a major product acs.orgcopernicus.org |

| Methyl Glyoxal | C₃H₄O₂ | Identified as a major product acs.orgcopernicus.org |

| Peroxyacetyl Nitrate (PAN) | C₂H₃NO₅ | Key secondary pollutant formed from acetyl radical precursor acs.orgcopernicus.orgacs.org |

| 2-hydroxy-2-methoxyacetaldehyde | C₃H₆O₃ | Predicted by theoretical models acs.orgacs.org |

| Carbon Dioxide | CO₂ | Product of further oxidation acs.org |

Ozonolysis and Products

In addition to reacting with OH radicals, this compound is also subject to degradation via ozonolysis, though this reaction is slower. The reaction involves the 1,3-dipolar cycloaddition of ozone (O₃) to the C=C double bond, which subsequently cleaves the bond. copernicus.org The rate coefficient for the reaction of (E)-4-methoxy-3-buten-2-one with ozone has been reported as 1.3×10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. copernicus.org

Studies on the ozonolysis of (E)-4-methoxy-3-buten-2-one have identified and quantified the main products formed from the cleavage of the double bond. copernicus.org

Table 2: Quantified Products from the Ozonolysis of (E)-4-methoxy-3-buten-2-one

| Product Name | Molar Yield (%) | Source |

|---|---|---|

| Methyl Glyoxal | 31.2 ± 1.9 % | copernicus.org |

These products indicate that the cleavage of the double bond results in two fragments that are subsequently stabilized to form the final carbonyl compounds. copernicus.org

Applications of 4 Methoxy 3 Buten 2 One in Complex Molecule Synthesis

Precursor in Natural Product and Derivative Synthesis

4-Methoxy-3-buten-2-one (B155257) serves as a crucial starting material in the synthesis of several important natural products and their derivatives. Its reactivity has been exploited to construct key structural motifs found in these complex molecules.

This compound is a well-established precursor for the synthesis of Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene). alchetron.comfishersci.com This electron-rich diene is a highly reactive reagent in Diels-Alder reactions, which are powerful methods for forming six-membered rings. alchetron.comchemeurope.com The synthesis involves the reaction of this compound with trimethylsilyl (B98337) chloride in the presence of zinc chloride and triethylamine. chem-station.comorgsyn.orgwikipedia.org

The resulting Danishefsky's diene is particularly useful due to the regioselectivity it imparts in cycloaddition reactions with unsymmetrical dienophiles. alchetron.comchemeurope.com The methoxy (B1213986) group directs the addition, and the trimethylsilyloxy group can be easily converted to a carbonyl group, providing a versatile handle for further functionalization. alchetron.comwikipedia.org

| Reactants | Reagents | Product |

| This compound | 1. Trimethylsilyl chloride 2. Zinc chloride 3. Triethylamine | Danishefsky's diene |

The compound this compound is utilized as a reactant in the synthesis of hydroisoquinoline derivatives. fishersci.com The hydroisoquinoline core is a common structural motif in a wide range of biologically active alkaloids and synthetic pharmaceuticals. The specific role of this compound in these syntheses leverages its ability to participate in reactions that construct the carbon skeleton of the isoquinoline ring system.

In the intricate synthesis of manzamine alkaloids, this compound is employed as an intermediate. fishersci.com Manzamine alkaloids are a family of marine-derived natural products known for their complex, polycyclic structures and significant biological activities, including antitumor, anti-inflammatory, and antimalarial properties. nih.govmdpi.com The use of this compound facilitates the construction of key portions of the manzamine scaffold.

This compound is a precursor to a key fragment used in the synthesis of the polyhydroxylated chains of oscillariolide and phormidolide. ub.edunih.govresearchgate.net These marine natural products possess complex structures that include a polyhydroxylated chain terminating in a bromomethoxydiene (BMD) moiety. ub.eduresearchgate.net The synthesis of this challenging structural feature has been achieved through the preparation of (E)-4-bromo-3-methoxybut-3-en-2-one, a derivative of this compound. ub.edu This key fragment is then incorporated into the larger molecule, demonstrating the utility of this compound in the stereoselective synthesis of complex natural product fragments. ub.edunih.govresearchgate.net

| Natural Product Family | Key Synthetic Fragment Derived from this compound |

| Oscillariolide | (E)-4-bromo-3-methoxybut-3-en-2-one |

| Phormidolide | (E)-4-bromo-3-methoxybut-3-en-2-one |

Role in Pharmaceutical Intermediate Synthesis

Beyond its applications in natural product synthesis, this compound and its structural analogs are implicated in the synthesis of important pharmaceutical intermediates.

Pyrimidinone Synthesis via Cyclocondensation

The synthesis of pyrimidinones, a class of heterocyclic compounds with a wide range of biological activities, can be efficiently achieved through the cyclocondensation of this compound with amidines. This reaction is a cornerstone in the construction of the pyrimidine core.

The general method involves the reaction of a β-alkoxy-α,β-unsaturated carbonyl compound, such as this compound, with an amidine. This condensation is typically carried out in the presence of a base, like sodium ethoxide, in an alcoholic solvent. The reaction proceeds through a series of steps involving nucleophilic attack of the amidine on the carbonyl carbon of the ketone, followed by an intramolecular condensation and subsequent dehydration to form the aromatic pyrimidine ring.

A specific example of this is the condensation of this compound with formamidine acetate in the presence of sodium ethoxide, which yields 4-methylpyrimidine. While the product is a pyrimidine, this cyclocondensation reaction is fundamentally the same as that used for pyrimidinone synthesis, with the choice of amidine and subsequent reaction conditions dictating the final product. The versatility of this method allows for the synthesis of a diverse range of substituted pyrimidines and pyrimidinones by varying the substituents on both the β-alkoxy-α,β-unsaturated ketone and the amidine.

The reaction between α,β-unsaturated ketones and amidines can also proceed via a [3+3] annulation to form a dihydropyrimidine intermediate, which is subsequently oxidized to the final pyrimidine product. This approach offers a metal-free and milder alternative to some traditional methods.

Precursor for Other Chemically Significant Compounds

Beyond its direct use in heterocyclic synthesis, this compound serves as a valuable starting material for the preparation of other key synthetic intermediates.

One of the most notable transformations of this compound is its conversion into 1-methoxy-3-trimethylsilyloxy-1,3-butadiene, a highly reactive diene commonly known as Danishefsky's diene. This conversion is a crucial step in making this powerful reagent readily accessible for various cycloaddition reactions.

The synthesis involves the reaction of this compound with trimethylsilyl chloride in the presence of triethylamine and a catalytic amount of zinc chloride. The reaction is typically carried out in a solvent such as benzene. The process results in the formation of the silyl enol ether of the starting ketone, yielding Danishefsky's diene.

| Reagents and Conditions for Danishefsky's Diene Synthesis | |

| Starting Material | This compound |

| Reagents | Trimethylsilyl chloride, Triethylamine, Zinc chloride (catalyst) |

| Solvent | Benzene |

| Product | 1-Methoxy-3-trimethylsilyloxy-1,3-butadiene |

This compound can also be utilized as a precursor for the synthesis of 1,3,5-triacetylbenzene, a symmetrical aromatic ketone with applications in materials science and as a building block for more complex architectures.

A noteworthy and environmentally friendly method for this transformation involves heating this compound in pure, hot water. This reaction proceeds without the need for any additional acid or base catalysts. When heated at 150 °C for 30 minutes, this compound undergoes a self-condensation reaction to produce 1,3,5-triacetylbenzene in good yield.

| Reaction Conditions for 1,3,5-Triacetylbenzene Synthesis | |

| Starting Material | This compound |

| Solvent | Water |

| Temperature | 150 °C |

| Reaction Time | 30 minutes |

| Product | 1,3,5-Triacetylbenzene |

This method offers a significant advantage over previous syntheses that often required harsher conditions and produced lower yields.

Theoretical and Computational Studies of 4 Methoxy 3 Buten 2 One

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the atmospheric degradation of (E)-4-methoxy-3-buten-2-one, particularly its reaction with hydroxyl (OH) radicals. acs.org These studies employ sophisticated theoretical levels to model the reaction pathways and energetics.

Ab Initio Methods for Reaction Mechanisms and Kinetics

High-level ab initio calculations are a cornerstone for investigating the intricate details of chemical reactions. For the atmospheric oxidation of (E)-4-methoxy-3-buten-2-one by OH radicals, researchers have utilized these methods to map out the reaction mechanism and determine its kinetics. acs.org The primary mechanism involves the initial addition of the OH radical to the carbon-carbon double bond, leading to the formation of two distinct hydroxyalkyl radicals. acs.org Subsequent reactions of these intermediates, especially in atmospheres containing nitrogen oxides (NOx), can lead to a variety of products, including methyl formate, methyl glyoxal (B1671930), and peroxyacetyl nitrate (B79036) (PAN). acs.org

The kinetics of the reaction have been calculated over a temperature range of 180–360 K. The rate coefficients were determined and subsequently fitted to a modified Arrhenius equation, providing a comprehensive understanding of the temperature dependence of this atmospheric reaction. acs.org

Potential Energy Surface Construction

To visualize and quantify the energy changes throughout the reaction, potential energy diagrams have been constructed. acs.org These diagrams, often calculated at a high level of theory such as CCSD(T)/6-311++G(d,p)//BH&HLYP/6-311++G(d,p), map the potential energy of the system as the reactants (4-methoxy-3-buten-2-one and OH radical) are converted into products through various transition states and intermediates. acs.org The potential energy surface provides critical information about the activation barriers for different reaction pathways, allowing researchers to identify the most favorable routes. For the reaction with OH radicals, the surface shows that the addition to the double bond is the most dominant pathway. acs.org

Transition State Theory and Eckart Tunneling

Transition state theory (TST) is a fundamental theory used to calculate the rate coefficients of chemical reactions. acs.orgwikipedia.org It assumes a quasi-equilibrium between the reactants and the activated complex (the transition state). wikipedia.org In the study of this compound's reaction with OH radicals, TST was employed to calculate the rate coefficients across the temperature range of 180–360 K. acs.org

To refine these calculations, the Eckart tunneling correction was also incorporated. acs.org Quantum tunneling allows reactions to proceed even when the system does not have enough energy to classically overcome the activation barrier, a phenomenon particularly important at lower temperatures. The combination of TST with Eckart tunneling provides a more accurate prediction of the reaction rates. The calculated room temperature rate coefficient of 1.41 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ shows good agreement with experimental data. acs.org

| Parameter | Value | Units |

| Temperature Range | 180–360 | K |

| Modified Arrhenius Equation | k = 2.00 × 10⁻¹³ × exp(1960.4/T) | cm³ molecule⁻¹ s⁻¹ |

| Calculated Rate Coefficient (Room Temp.) | 1.41 × 10⁻¹⁰ | cm³ molecule⁻¹ s⁻¹ |

Molecular Modeling and Simulation

Beyond reaction dynamics, molecular modeling and simulation help in understanding the intrinsic properties of This compound (B155257), such as its structure and inherent reactivity.

Conformational Analysis and Stereochemical Preferences

This compound exists as two stereoisomers, (E) and (Z), due to the restricted rotation around the C=C double bond. These isomers, also referred to as trans and cis respectively, have distinct spatial arrangements of their substituent groups. This difference in geometry can influence their physical, chemical, and spectroscopic properties. The trans-isomer, often specified as (E)-4-methoxy-3-buten-2-one, is a common starting material in various synthetic applications. The stereochemistry of the starting isomer is critical as it can dictate the stereochemical outcome of a reaction.

Reactivity Predictions and Selectivity Rationalization

Computational studies support experimental findings on the reactivity of this compound. The presence of the methoxy (B1213986) group significantly influences the molecule's electronic properties and reactivity. For instance, the methoxy group enhances the reactivity of the molecule towards OH radicals by approximately a factor of two compared to similar methyl-substituted compounds like 3-penten-2-one. This increased reactivity is attributed to the stabilization of the transition state through inductive and hyperconjugative effects from the methoxy group. Kinetic results from computational studies confirm that the reaction with OH radicals predominantly occurs via addition to the C=C double bond, leading to the formation of hydroxyalkyl radicals. acs.org This selectivity is a key aspect of its atmospheric degradation pathway.

Advanced Spectroscopic Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-Methoxy-3-buten-2-one (B155257), providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR for Vinylic Protons and Methoxy (B1213986) Group

The ¹H NMR spectrum provides distinct signals for the different sets of protons within the molecule. The analysis of chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) allows for the unambiguous assignment of each proton.

The vinylic protons, which are the hydrogens attached to the carbon-carbon double bond, give rise to two distinct signals. One vinylic proton typically appears downfield around 7.57 ppm, while the other is observed further upfield at approximately 5.59 ppm. chemicalbook.com The methoxy group (-OCH₃) characteristically presents as a sharp singlet at about 3.71 ppm. chemicalbook.com The protons of the acetyl methyl group (CH₃-C=O) are also observed as a singlet, typically around 2.19 ppm. chemicalbook.com

A key diagnostic feature for determining the stereochemistry of the double bond is the coupling constant between the two vinylic protons. A typical coupling constant (J) of approximately 12.9 Hz is observed, which is characteristic of a trans or E configuration, indicating that the two vinylic hydrogens are on opposite sides of the double bond. chemicalbook.com

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Vinylic Proton (H-C=C-C=O) | ~7.57 | Doublet | ~12.9 |

| Vinylic Proton (H-C-OCH₃) | ~5.59 | Doublet | ~12.9 |

| Methoxy Protons (-OCH₃) | ~3.71 | Singlet | N/A |

| Acetyl Methyl Protons (CH₃-C=O) | ~2.19 | Singlet | N/A |

¹³C NMR Chemical Shifts

The ¹³C NMR spectrum of this compound displays five distinct signals, corresponding to the five unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the nature of the chemical bonds.

The carbonyl carbon (C=O) of the ketone is the most deshielded, appearing furthest downfield in the spectrum, typically in the range of 190-200 ppm. The two vinylic carbons (C=C) resonate in the olefinic region, generally between 100-150 ppm. The carbon atom of the methoxy group (-OCH₃) is found in the 50-60 ppm range, while the acetyl methyl carbon (CH₃-C=O) is the most shielded, appearing furthest upfield at approximately 20-30 ppm. libretexts.org

| Carbon Assignment | Expected Chemical Shift Range (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 190 - 200 |

| Vinylic Carbon (-CH=) | 100 - 150 |

| Vinylic Carbon (-CH=) | 100 - 150 |

| Methoxy Carbon (-OCH₃) | 50 - 60 |

| Acetyl Methyl Carbon (CH₃-) | 20 - 30 |

NOE Studies for Stereochemical Assignment

While the large coupling constant in the ¹H NMR spectrum provides strong evidence for the E-isomer, Nuclear Overhauser Effect (NOE) studies offer definitive confirmation of stereochemistry through the analysis of spatial relationships between protons. NOE is a phenomenon where the nuclear spin polarization of one nucleus is altered by the saturation of another nucleus if they are close in space (typically within 5 Å).

For this compound, an NOE experiment would involve irradiating the methoxy protons. If the molecule is in the E configuration, an enhancement of the signal for the vinylic proton attached to the same carbon would be expected. Conversely, in the Z configuration, an NOE would be observed between the methoxy protons and the other vinylic proton. These through-space correlations provide unambiguous proof of the geometric isomer present.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is characterized by several key absorption bands. thermofisher.com

A strong, sharp absorption band is observed in the region of 1685-1710 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an α,β-unsaturated ketone. vscht.cz The conjugation of the double bond with the carbonyl group lowers the frequency compared to a saturated ketone. The C=C double bond stretch appears as a band in the 1640-1680 cm⁻¹ region. vscht.cz Additionally, a distinct band corresponding to the C-O stretching of the ether linkage is present, typically in the fingerprint region. The spectrum also shows C-H stretching vibrations just above 3000 cm⁻¹ for the vinylic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds. vscht.cz

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| Vinylic C-H Stretch | 3010 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch (Conjugated Ketone) | 1685 - 1710 |

| C=C Stretch | 1640 - 1680 |

| C-O Stretch (Ether) | 1050 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. chemguide.co.uk

For this compound (molecular formula C₅H₈O₂), the molecular weight is 100.12 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 100. The fragmentation of this molecular ion can lead to several characteristic fragment ions. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage). libretexts.org

Possible fragment ions include:

m/z = 85 : Resulting from the loss of a methyl radical (•CH₃) from the acetyl group.

m/z = 69 : Formed by the loss of a methoxy radical (•OCH₃).

m/z = 57 : Corresponding to the acylium ion [CH₃OCH=CH]⁺, resulting from the loss of the acetyl radical (•COCH₃).

m/z = 43 : A very common fragment in the mass spectra of methyl ketones, corresponding to the acylium ion [CH₃CO]⁺.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds. For this compound, GC is primarily employed to determine the purity of a sample and to separate its geometric isomers (E and Z). fishersci.com

In quality control, technical grade samples of the compound are often assayed by GC to confirm they meet a certain purity threshold, such as 90%. fishersci.comsigmaaldrich.com The compound is passed through a column, and its retention time—the time it takes to travel through the column—is measured. The area of the peak corresponding to the compound is proportional to its concentration, allowing for quantitative assessment of purity. Different isomers, such as the E and Z forms of this compound, will often have different retention times, enabling their separation and quantification within a mixture.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing compounds with chromophores, which are parts of a molecule that absorb light in the UV-Vis region. In this compound, the α,β-unsaturated ketone system (a carbonyl group conjugated with a carbon-carbon double bond) acts as a chromophore, making it suitable for UV-Vis analysis. This conjugation leads to electron transitions (π → π*) that result in characteristic absorption maxima (λmax) in the UV spectrum.

A comprehensive analysis would require dissolving the compound in a suitable UV-transparent solvent, such as ethanol (B145695) or hexane, and measuring its absorbance across the UV-Vis range to determine the precise λmax and ε values.

Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound

| Parameter | Value | Solvent |

| λmax (π → π) | Data not available | - |

| Molar Absorptivity (ε) | Data not available | - |

| λmax (n → π) | Data not available | - |

| Molar Absorptivity (ε) | Data not available | - |

Note: This table is for illustrative purposes, as specific experimental data could not be located in the searched sources.

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for determining the purity of this compound and for separating it from starting materials, byproducts, and isomers (such as the E and Z isomers). Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques for this purpose.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is typically used for detection. GC-MS is particularly useful as it provides not only retention time data for purity assessment but also mass fragmentation patterns that aid in structural confirmation. While literature mentions the use of GC for purity checks, specific, detailed methods are not consistently reported.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another key analytical tool for the purity assessment of this compound. HPLC is suitable for compounds that may not be sufficiently volatile or stable for GC analysis. In HPLC, the compound is dissolved in a solvent and pumped through a column packed with a stationary phase. The separation is achieved based on the compound's interaction with the stationary and mobile phases. A UV detector is often used, set at the λmax of the compound to achieve maximum sensitivity. Both normal-phase and reversed-phase HPLC can be utilized, depending on the polarity of the compound and the impurities to be separated.

Detailed experimental conditions, including the choice of stationary phase (e.g., C18 column for reversed-phase), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water), flow rate, and detector settings, would need to be optimized for a specific analytical challenge.

Table 2: General Chromatographic Conditions for Purity Assessment of this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |

| Gas Chromatography (GC) | Data not available | Data not available | FID or MS |

| High-Performance Liquid Chromatography (HPLC) | Data not available | Data not available | UV |

Note: This table illustrates the typical components of a chromatographic method. Specific parameters need to be developed and validated for the analysis of this compound.

Environmental Fate and Atmospheric Chemistry of 4 Methoxy 3 Buten 2 One

Atmospheric Lifetimes

The rate coefficients for the reactions of 4-methoxy-3-buten-2-one (B155257) with OH radicals and ozone have been experimentally determined. The reaction with OH radicals is significantly faster than with ozone, indicating that daytime oxidation by OH is the dominant removal process. The methoxy (B1213986) group in the compound's structure enhances its reactivity with OH radicals by approximately a factor of two compared to similar methyl-substituted compounds like 3-penten-2-one. This increased reactivity is attributed to the stabilization of the transition state through inductive and hyperconjugative effects.

As of this review, the rate coefficients for the reactions of this compound with nitrate (B79036) radicals and chlorine atoms have not been reported in the peer-reviewed literature.

Rate Coefficients for the Reaction of this compound with Atmospheric Oxidants at 298 K

| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| OH Radical | 1.41 × 10⁻¹⁰ |

| Ozone (O₃) | 1.3 × 10⁻¹⁶ |

| Nitrate Radical (NO₃) | Data not available |

| Chlorine Atom (Cl) | Data not available |

The atmospheric lifetime (τ) of this compound with respect to a specific oxidant is the inverse of the product of the reaction rate coefficient (k) and the average concentration of that oxidant ([X]). Based on typical atmospheric concentrations, the lifetimes can be estimated as follows:

Calculated Atmospheric Lifetimes of this compound

| Oxidant | Assumed Average Concentration (molecules cm⁻³) | Calculated Lifetime |

|---|---|---|

| OH Radical | 1 x 10⁵ to 2 x 10⁷ | Approximately 1 to 2 hours |

| Ozone (O₃) | 7 x 10¹¹ | Approximately 11 days |

These calculations clearly indicate that the reaction with the OH radical is the primary atmospheric loss process for this compound during the daytime. harvard.edu The short lifetime suggests that this compound is likely to be removed from the atmosphere relatively close to its emission sources and can contribute to local and regional air quality issues.

Contribution to Secondary Pollutant Formation

The atmospheric degradation of this compound leads to the formation of various secondary pollutants, including secondary organic aerosols and nitrogen-containing compounds.

Secondary Organic Aerosols (SOAs)

While direct quantitative data on the secondary organic aerosol (SOA) yield from the photooxidation of this compound is not available in the current scientific literature, its degradation products are known precursors to SOA formation. The ozonolysis of this compound produces significant amounts of methyl glyoxal (B1671930) and methyl formate. Both of these compounds are recognized for their role in the formation of secondary organic aerosols in the atmosphere. Therefore, it is anticipated that this compound is a contributor to SOA formation, although the specific yield remains to be quantified.

Nitrogen-Containing Pollutants (e.g., PAN, Peroxyalkyl Nitrates)

In environments with significant concentrations of nitrogen oxides (NOx), the atmospheric oxidation of this compound is known to produce nitrogen-containing pollutants. The degradation pathway initiated by the hydroxyl radical leads to the formation of peroxy radicals, which can then react with nitrogen dioxide (NO2) to form peroxyalkyl nitrates.

Specifically, the formation of Peroxyacetyl Nitrate (PAN) and Peroxypropionyl Nitrate (PPN) has been identified as a product of the OH-initiated oxidation of this compound. However, the specific molar yields of these nitrogenous species have not been quantitatively determined in the available literature.

Identified Nitrogen-Containing Pollutants from the Oxidation of this compound

| Pollutant | Abbreviation |

|---|---|

| Peroxyacetyl Nitrate | PAN |

| Peroxypropionyl Nitrate | PPN |

Degradation Pathways in Environmental Contexts

The primary atmospheric degradation pathways for this compound are initiated by its reaction with hydroxyl radicals during the day and, to a lesser extent, with ozone.

The dominant degradation pathway is the daytime reaction with the OH radical, which proceeds mainly through the addition of the OH radical to the carbon-carbon double bond. This addition leads to the formation of two possible hydroxyalkyl radicals. In the presence of NOx, these radicals undergo further reactions to yield a variety of oxidation products. The major identified products from this pathway include methyl formate, methyl glyoxal, and 2-hydroxy-2-methoxyacetaldehyde.

The ozonolysis of this compound, while a slower process, also contributes to its atmospheric removal. This reaction pathway is known to produce methyl glyoxal, with a reported yield of 31.2 ± 1.9%, and methyl formate, with a yield of over 15.7%.

Historical Perspectives and Evolution of Research on 4 Methoxy 3 Buten 2 One

Early Discoveries and Initial Characterization

While pinpointing a single, definitive "discovery" of 4-Methoxy-3-buten-2-one (B155257) is challenging, its conceptual origins can be traced back to the foundational work on condensation reactions in the late 19th and early 20th centuries. The Claisen-Schmidt condensation, independently described by Rainer Ludwig Claisen and J. Gustav Schmidt in the 1880s, laid the groundwork for the synthesis of α,β-unsaturated ketones by reacting aldehydes or ketones with other carbonyl compounds. wikipedia.orgbyjus.comwikiwand.comwisdomlib.org

Early synthetic approaches to β-alkoxy vinyl ketones, the class of compounds to which this compound belongs, often involved the acid-catalyzed reaction of a β-dicarbonyl compound or its equivalent with an orthoformate, followed by partial hydrolysis and decarboxylation. A common and efficient laboratory-scale synthesis that emerged involves the reaction of acetylacetaldehyde dimethyl acetal (B89532) with a methylating agent, followed by controlled hydrolysis.

Initial characterization of this compound and its analogs relied on classical methods of the time, including elemental analysis and physical properties such as boiling point and refractive index. With the advent of spectroscopic techniques in the mid-20th century, a more detailed structural elucidation became possible. Infrared (IR) spectroscopy would have revealed the characteristic absorptions of the conjugated ketone and the enol ether functionalities. The development of Nuclear Magnetic Resonance (NMR) spectroscopy provided unambiguous proof of its structure, allowing for the precise assignment of its protons and carbon atoms. The compound exists as a mixture of (E)- and (Z)-stereoisomers, a fact readily confirmed by modern NMR techniques.

Shifting Research Paradigms and Applications

The true paradigm shift in the research and application of this compound came with the burgeoning field of complex molecule synthesis and the quest for more efficient and selective methods for carbon-carbon bond formation. The watershed moment arrived with the discovery that this unassuming ketone could serve as a stable and readily available precursor to one of the most powerful reagents in the synthetic chemist's toolbox: Danishefsky's diene.

Developed by Samuel J. Danishefsky, this highly electron-rich diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is generated from this compound. This transformation unlocked unprecedented possibilities in the realm of the Diels-Alder reaction, a Nobel Prize-winning cycloaddition first described in 1928. wikipedia.org Danishefsky's diene exhibits exceptional reactivity and regioselectivity in [4+2] cycloadditions with a wide range of dienophiles, making it an invaluable tool for the construction of complex six-membered rings, which are ubiquitous in natural products and pharmaceuticals.

The recognition of this compound as the key building block for this powerful diene dramatically shifted its research focus. It was no longer just another α,β-unsaturated ketone; it became a strategic starting material for the synthesis of intricate molecular architectures. Its applications have since expanded to include its use in the synthesis of hydroisoquinoline derivatives, which are intermediates in the production of manzamine, a complex marine alkaloid with potential therapeutic properties. scbt.com

Impact on Related Chemical Fields and Methodologies

The impact of this compound, primarily through its transformation into Danishefsky's diene, has reverberated across numerous areas of organic chemistry and has been instrumental in the development of new synthetic methodologies.

Natural Product Synthesis: The ability to construct highly functionalized cyclohexene (B86901) rings with predictable stereochemistry using Danishefsky's diene has been a game-changer in the total synthesis of a vast array of natural products. The reliable and efficient nature of the Diels-Alder reactions employing this diene has made previously daunting synthetic targets accessible.

Heterocyclic Chemistry: The hetero-Diels-Alder reaction, a variation where either the diene or the dienophile contains a heteroatom, has also been significantly advanced by the use of Danishefsky's diene. wikipedia.org This has provided elegant and efficient routes to a wide variety of oxygen- and nitrogen-containing heterocyclic compounds, which are prevalent in biologically active molecules.

Cascade Reactions: The reactivity profile of the cycloadducts derived from Danishefsky's diene has enabled the design of elegant cascade reactions. 20.210.105mdpi.comarkat-usa.org These are multi-step transformations that occur in a single pot, leading to a rapid increase in molecular complexity from simple starting materials. The initial Diels-Alder adduct can be manipulated in situ to trigger subsequent cyclizations or rearrangements, streamlining the synthesis of intricate polycyclic systems.

The story of this compound is a compelling example of how a single molecule can evolve from a chemical curiosity to an indispensable tool. Its journey highlights the interconnectedness of fundamental reaction discovery, the development of powerful reagents, and the relentless pursuit of more efficient and elegant ways to construct the complex molecules that shape our world.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Applications

4-Methoxy-3-buten-2-one (B155257) is a recognized and valuable four-carbon synthon in a variety of organic reactions. Its established roles include serving as a precursor to Danishefsky's diene for Diels-Alder reactions, acting as a Michael acceptor, and participating in cycloadditions and annulation reactions. chemicalbook.comfishersci.com It is a key reactant in the synthesis of complex molecules such as hydroisoquinoline derivatives, manzamine, and (-)-epibatidine. fishersci.comsigmaaldrich.comscbt.com

Future research is expected to build upon this foundation, exploring more intricate and novel synthetic applications. The focus will likely shift towards its use in complex cascade reactions, where multiple bonds are formed in a single operation, increasing synthetic efficiency. There is significant potential in employing this compound for the enantioselective synthesis of chiral molecules, a critical area in pharmaceutical development. Furthermore, its α,β-unsaturated ketone structure makes it an ideal candidate for developing new routes to novel heterocyclic compounds, which are prevalent in medicinal chemistry.

| Reaction Type | Key Reagent/Reaction | Resulting Product Class/Molecule | Reference |

|---|---|---|---|

| Diels-Alder Cycloaddition | Precursor to Danishefsky's diene | Six-membered rings | fishersci.com |

| Michael Addition | As a Michael acceptor | Conjugate addition products | |

| Annulation | Reaction with hydrazines | Pyrazoline derivatives | |

| Mukaiyama-Michael Reaction | With 3-TBSO-substituted vinyldiazoacetate | Functionalized 3-keto-2-diazoalkanoates | sigmaaldrich.comsigmaaldrich.com |

| Total Synthesis | Starting reagent | (-)-Epibatidine, Manzamine | fishersci.comsigmaaldrich.com |

Deeper Mechanistic Understanding through Advanced Techniques

A foundational understanding of the reaction mechanisms of this compound is crucial for optimizing existing transformations and designing new ones. It is known that the methoxy (B1213986) group plays a key role in stabilizing transition states through electronic effects, which can accelerate reaction rates compared to non-oxygenated analogues.

Future research will undoubtedly move beyond classical mechanistic studies to employ advanced computational and spectroscopic techniques. The following areas are ripe for exploration:

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces of reactions involving this compound. This would provide precise models of transition state geometries, activation energies, and reaction pathways, offering deep insights into the origins of regio- and stereoselectivity.

In-Situ Spectroscopy: Techniques such as ReactIR (FTIR) and process NMR allow for real-time monitoring of reaction kinetics and the detection of transient intermediates. Applying these methods could confirm proposed mechanisms and uncover previously unobserved mechanistic details.

Advanced Mass Spectrometry: Isotope labeling studies coupled with advanced mass spectrometry can be used to trace the path of atoms throughout a reaction, providing definitive evidence for complex molecular rearrangements.

These advanced methods will provide a more granular understanding of how the compound’s electronic and steric properties influence its reactivity, enabling chemists to predict reaction outcomes with greater accuracy and design more sophisticated synthetic strategies.

Sustainable Synthesis and Environmental Considerations

In line with the global push for green chemistry, future research will increasingly focus on the sustainable synthesis and application of this compound. researchgate.net The principles of green chemistry, such as maximizing atom economy, using safer solvents, and reducing waste, will guide the development of new methodologies.

Key research directions are expected to include:

Greener Synthetic Routes: Developing novel synthetic pathways to this compound that start from renewable feedstocks, utilize catalytic rather than stoichiometric reagents, and minimize the number of synthetic steps.

Benign Reaction Media: Exploring the use of environmentally friendly solvents, such as water, supercritical fluids, or bio-based solvents, for reactions involving this compound. The development of solvent-free reaction conditions will also be a priority. researchgate.net

Improved Atom Economy: Designing reactions that incorporate a maximum number of the atoms from the reactants into the final product, thereby minimizing the generation of chemical waste.

By focusing on these areas, the chemical community can ensure that the utility of this compound is maximized while its environmental footprint is minimized.

Integration with Catalysis and Flow Chemistry Innovations

The integration of modern process technologies like continuous flow chemistry and advanced catalysis represents a significant frontier for reactions involving this compound and its derivatives. The shift from traditional batch processing to continuous flow offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability.

Research has already demonstrated the successful use of continuous flow strategies for the synthesis of 4-aryl-3-buten-2-ones, which are structurally related to this compound. acs.orgunits.it These processes, which can be intensified using microwave heating before being translated to scalable flow reactors, highlight the potential for process innovation. acs.orgunits.it Future work will likely expand this approach directly to this compound.

Emerging avenues include:

Heterogeneous Catalysis: Developing robust, recyclable solid-supported catalysts for key transformations such as Michael additions, hydrogenations, and cycloadditions. Using fixed-bed catalytic reactors in flow systems can simplify product purification and improve process efficiency. acs.org

Multi-Step Flow Synthesis: Designing integrated, multi-step flow systems where this compound is generated and then consumed in a subsequent step without isolation of intermediates. This approach can significantly reduce waste and shorten production times.

Process Intensification: Utilizing microreactor technology to intensify reaction conditions, enabling transformations that are difficult or hazardous to perform at a large scale in batch reactors. units.it

| Parameter | Condition | Reference |

|---|---|---|

| Reaction Type | Aldol Condensation | units.it |

| Reactor | 10-mL stainless steel coil | units.it |

| Temperature | 70 °C | units.it |

| Residence Time | 450 seconds | units.it |

| Outcome | Full conversion, 94% isolated yield | units.it |

By embracing these technological innovations, researchers can develop highly efficient, scalable, and sustainable processes for the synthesis and transformation of this compound.

Q & A

Q. How can 4-methoxy-3-buten-2-one be characterized spectroscopically in synthetic workflows?

To confirm the structure and purity of this compound, researchers should employ: